H-Val-Val-OH Exhibits Superior Binding Affinity as an Elastase Inhibitor Compared to Other Dipeptide Derivatives
N-acetyl and N-carbobenzoxy derivatives of H-Val-Val-OH are significantly more potent competitive inhibitors of pancreatic elastase than derivatives of other dipeptides, including alanylalanine, leucylleucine, and isoleucylisoleucine [1]. The study reports Ki values between 1 and 10 mM for all tested dipeptide derivatives, with the derivatives of valylvaline demonstrating the best binding among them [1].
| Evidence Dimension | Competitive Inhibition Constant (Ki) for Pancreatic Elastase |
|---|---|
| Target Compound Data | Best binding among tested dipeptide derivatives |
| Comparator Or Baseline | Derivatives of alanylalanine, leucylleucine, and isoleucylisoleucine |
| Quantified Difference | Valylvaline derivatives showed the highest affinity, with Ki values in the 1-10 mM range, outperforming other dipeptide derivatives. |
| Conditions | In vitro esterolytic activity assay of pancreatic elastase (EC 3.4.4.7) |
Why This Matters
This data-driven specificity demonstrates that H-Val-Val-OH is not a generic dipeptide; its unique structure translates into superior molecular recognition by a therapeutically relevant enzyme, making it the preferred choice for studies involving protease interactions or inhibitor design.
- [1] Atlas D, Levit S, Schechter I, Berger A. Competitive inhibition of pancreatic elastase by derivatives of dipeptides. Biochim Biophys Acta. 1973 May 10;307(1):104-9. View Source
